N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzothiadiazole moiety linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with nitrous acid, forming the 2,1,3-benzothiadiazole ring.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a condensation reaction between a suitable pyrrolidine derivative and the benzothiadiazole core.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the benzothiadiazole derivative and the pyrrolidine carboxylic acid derivative under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, the compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler compound that serves as a core structure for many derivatives.
4-tert-Butyl-2-oxopyrrolidine-3-carboxamide: A related compound without the benzothiadiazole moiety.
N-(2,1,3-Benzothiadiazol-4-yl)-2-oxopyrrolidine-3-carboxamide: A similar compound lacking the tert-butyl group.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is unique due to the combination of the benzothiadiazole and pyrrolidine moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-15(2,3)8-7-16-13(20)11(8)14(21)17-9-5-4-6-10-12(9)19-22-18-10/h4-6,8,11H,7H2,1-3H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWAPZXFHJINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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